Cholest-5-en-3-yl pentanoate
Description
Cholest-5-en-3-yl pentanoate is a cholesterol ester formed by the esterification of cholesterol (cholest-5-en-3-ol) with pentanoic acid. Cholesterol esters are characterized by their lipophilic nature, with physical and chemical properties influenced by the esterified fatty acid or alcohol. In this compound, the short-chain pentanoate group (C5) likely confers distinct solubility and volatility compared to longer-chain esters like stearate (C18) or branched derivatives.
Properties
Molecular Formula |
C32H54O2 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25?,26?,27?,28?,29?,31?,32?/m1/s1 |
InChI Key |
RWTQCZGAMKTBRV-ICUBIBKNSA-N |
Isomeric SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Cholest-5-en-3-ol (cholesterol) can be reacted with pentanoic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Hydrolysis Reactions
Cholest-5-en-3-yl pentanoate undergoes hydrolysis under acidic or basic conditions, yielding cholesterol and pentanoic acid. This reaction is typical of esters:
-
Mechanism : Nucleophilic attack by water or hydroxide ions cleaves the ester bond.
-
Conditions : Aqueous acid/base or enzymatic catalysis (e.g., lipases).
-
Products : Cholesterol and pentanoic acid.
-
Biological relevance : Mimics metabolic pathways for cholesterol mobilization.
Table 1: Hydrolysis Reaction Parameters
| Condition | Catalyst | Reaction Time | Solvent |
|---|---|---|---|
| Aqueous acid | HCl | Hours | Water/ethanol |
| Enzymatic | Lipase | Days | Aqueous solution |
Transesterification
The ester group undergoes transesterification with alcohols, replacing pentanoate with other alkyl groups:
-
Mechanism : Acid/base-catalyzed exchange of the alkoxide ion.
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysts with excess alcohol.
-
Products : Cholest-5-en-3-yl alkyl esters.
-
Industrial application : Synthesis of tailored cholesteryl esters for biocompatible materials.
Table 2: Transesterification Examples
| Alcohol | Product | Catalyst |
|---|---|---|
| Methanol | Cholest-5-en-3-yl methanoate | H₂SO₄ |
| Ethanol | Cholest-5-en-3-yl ethanoate | NaOH |
Oxidation Reactions
The double bond in the steroidal backbone (C5-C6) is susceptible to oxidation:
-
Mechanism : Epoxidation or dihydroxylation via peracid reagents.
-
Conditions : mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Products : this compound epoxide or diol.
-
Biological significance : Oxidized derivatives influence lipid peroxidation pathways .
Table 3: Oxidation Pathways
| Reagent | Product Type | Reaction Outcome |
|---|---|---|
| mCPBA | Epoxide | Steroidal epoxide formation |
| OsO₄ | Dihydroxy derivative | Vicinal diol formation |
Isomerization
The double bond may undergo positional shifts under acidic conditions:
-
Mechanism : Acid-catalyzed hydride shifts (e.g., via carbocation intermediates).
-
Conditions : HCl in chloroform or BF₃·etherate.
-
Products : Cholest-4-en-3-yl pentanoate.
-
Structural evidence : X-ray crystallography confirms isomerization products .
Table 4: Isomerization Parameters
| Catalyst | Solvent | Reaction Time | Major Product |
|---|---|---|---|
| HCl | CHCl₃ | 24–48 hours | Cholest-4-en-3-yl pentanoate |
| BF₃·etherate | Benzene | 10 minutes | Cholest-4-en-3-yl pentanoate |
Research Findings
Scientific Research Applications
Chemistry:
- Used as a model compound to study esterification and hydrolysis reactions.
- Employed in the synthesis of complex steroid derivatives.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its potential effects on lipid metabolism.
Medicine:
- Explored as a potential prodrug for delivering cholesterol to specific tissues.
- Examined for its effects on cholesterol-related disorders.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Mechanism:
- The ester bond in cholest-5-en-3-yl pentanoate can be hydrolyzed by esterases, releasing cholesterol and pentanoic acid.
- Cholesterol can then be incorporated into cell membranes or metabolized to produce steroid hormones.
Molecular Targets and Pathways:
- Cholesterol interacts with various proteins and enzymes involved in lipid metabolism.
- It plays a crucial role in the formation of lipid rafts, which are essential for cell signaling and membrane fluidity.
Comparison with Similar Compounds
Comparison with Similar Cholesterol Esters
Cholesterol esters vary in their ester side chains, impacting their industrial and biological roles:
Key Findings :
- Chain Length and Solubility: Shorter-chain esters like pentanoate may exhibit lower melting points and higher solubility in polar solvents compared to stearate or oleyl carbonate .
- Functional Versatility: Stearate’s long chain enhances film-forming capacity in emulsions, whereas pentanoate’s shorter chain might improve spreadability in formulations .
Comparison with Other Pentanoate Esters
Pentanoate esters span diverse applications, from food aromas to pharmaceuticals. Below is a comparison with structurally related esters:
Key Findings :
- Volatility and Aroma: Ethyl pentanoate’s high volatility and low odor threshold (1–10 ppb) make it critical in food and beverage aromas, whereas this compound’s sterol backbone renders it non-volatile .
- Hydrophobicity: The sterol group in this compound drastically increases log P (estimated ~7.5) compared to ethyl pentanoate (log P = 2.3), enhancing its affinity for lipid-rich matrices .
- Biological Activity: Pentanoate derivatives like pentanoic acid inhibit histone deacetylase (HDAC) and enhance protein production in biomanufacturing, though this compound’s bioactivity remains unstudied .
Structural and Functional Insights
- Ethanol Interaction: Ethyl pentanoate’s release in wines is influenced by ethanol concentration; higher ethanol reduces the release of hydrophobic esters (e.g., ethyl decanoate) but increases polar esters like ethyl pentanoate due to matrix solubility effects .
- Steric Effects: Substitutions in pentanoate esters (e.g., thiophene in ethyl 5-(3-thienyl)pentanoate) alter electronic properties and bioavailability, highlighting the role of functional groups in applications .
Q & A
Basic Research Questions
Q. How can the structure of Cholest-5-en-3-yl pentanoate be unambiguously determined using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the ester carbonyl (C=O) resonance (~170 ppm for ) and characteristic splitting patterns for the pentanoate chain and cholesterol backbone. Compare with spectral libraries of analogous esters (e.g., cholest-5-en-3-yl stearate) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 512.45 for CHO) and fragmentation patterns (e.g., loss of pentanoic acid fragment).
- X-ray Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Note: Cholesterol derivatives often form polymorphs, requiring careful crystal screening .
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer :
- Esterification : React cholest-5-en-3-ol (cholesterol) with pentanoyl chloride in anhydrous pyridine under reflux (60–80°C, 12–24 hrs). Monitor via thin-layer chromatography (TLC; R ~0.5 in hexane:ethyl acetate 9:1).
- Catalysis : Alternative methods include lipase-mediated esterification (e.g., immobilized Candida antarctica lipase B) in non-polar solvents (e.g., hexane) at 40°C, achieving ~85% yield .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to model ester conformational changes in solution, which may explain broadened NMR peaks .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness of predictions.
Q. What experimental designs are suitable for studying the thermal stability and degradation pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 400°C (10°C/min under N) to identify decomposition temperatures and residues.
- Gas Chromatography-Mass Spectrometry (GC-MS) Post-Degradation : Analyze volatile degradation products (e.g., pentanoic acid, cholesterol derivatives) after controlled heating .
- Kinetic Studies : Fit degradation data to Arrhenius models to calculate activation energy () and predict shelf-life under storage conditions.
Q. How can computational tools predict the physicochemical properties (e.g., logP, solubility) of this compound for drug delivery applications?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Train models using datasets of structurally similar esters (e.g., cholestanyl esters) to estimate logP (predicted ~8.2) and aqueous solubility (<1 µg/mL) .
- Molecular Docking : Screen interactions with lipid bilayers or serum proteins (e.g., albumin) using AutoDock Vina to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
